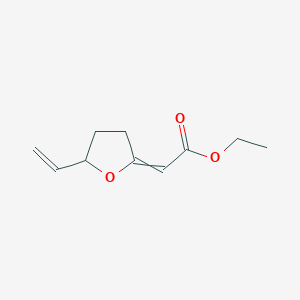
Ethyl (5-ethenyloxolan-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-ethenyloxolan-2-ylidene)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxolane ring with an ethylene group and an acetate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-ethenyloxolan-2-ylidene)acetate typically involves the reaction of ethyl acetate with a suitable precursor that introduces the oxolane ring and the ethylene group
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-ethenyloxolan-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl (5-ethenyloxolan-2-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Ethyl (5-ethenyloxolan-2-ylidene)acetate involves its interaction with molecular targets through its functional groups. The oxolane ring and ethylene group can participate in various chemical reactions, such as nucleophilic addition or electrophilic substitution, depending on the reaction conditions. These interactions can modulate the activity of enzymes or other biological molecules, leading to specific biochemical effects.
Comparison with Similar Compounds
Ethyl (5-ethenyloxolan-2-ylidene)acetate can be compared with other esters and oxolane-containing compounds:
Ethyl acetate: A simpler ester with a similar acetate group but lacking the oxolane ring and ethylene group.
Oxolane derivatives: Compounds containing the oxolane ring but with different substituents, such as hydroxyl or alkyl groups.
Vinyl esters: Compounds with a vinyl group attached to an ester, similar to the ethylene group in this compound.
The uniqueness of this compound lies in its combination of the oxolane ring and ethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
367253-56-3 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 2-(5-ethenyloxolan-2-ylidene)acetate |
InChI |
InChI=1S/C10H14O3/c1-3-8-5-6-9(13-8)7-10(11)12-4-2/h3,7-8H,1,4-6H2,2H3 |
InChI Key |
MRRLZRIKVYWJNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCC(O1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)
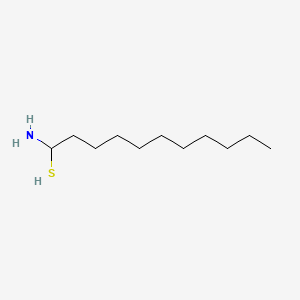
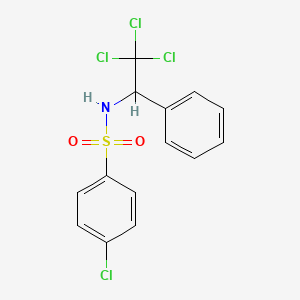
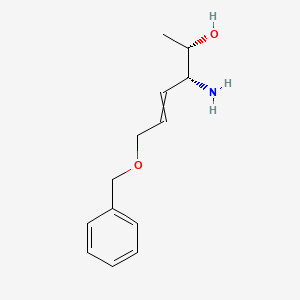
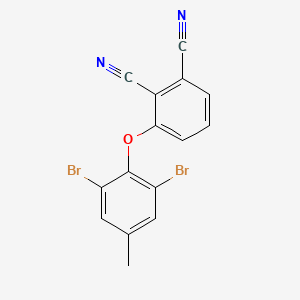
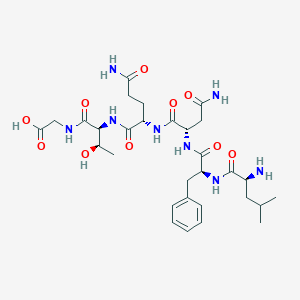
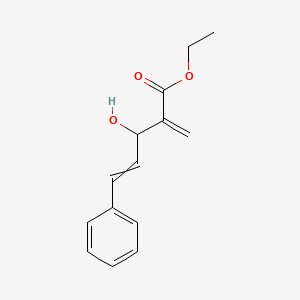
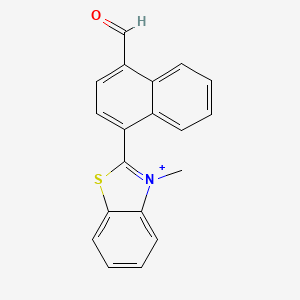
![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
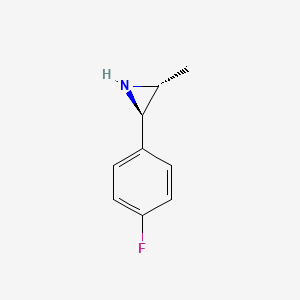
![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)

![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14238758.png)
